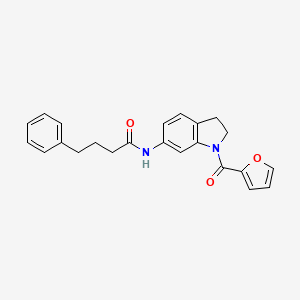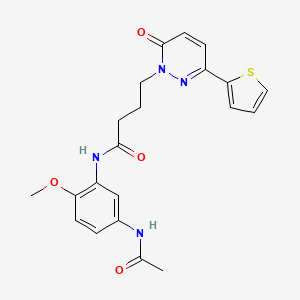
N-(1-(furan-2-carbonyl)indolin-6-yl)-3,4,5-trimethoxybenzamide
Vue d'ensemble
Description
N-(1-(furan-2-carbonyl)indolin-6-yl)-3,4,5-trimethoxybenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of N-(1-(furan-2-carbonyl)indolin-6-yl)-3,4,5-trimethoxybenzamide involves the inhibition of cell proliferation and induction of apoptosis. It has been found to target the PI3K/Akt/mTOR signaling pathway, which is known to play a crucial role in cancer cell survival and proliferation.
Biochemical and Physiological Effects:
N-(1-(furan-2-carbonyl)indolin-6-yl)-3,4,5-trimethoxybenzamide has been shown to have a significant impact on various biochemical and physiological processes. It has been found to inhibit angiogenesis, which is the process of forming new blood vessels that is essential for tumor growth and metastasis. Additionally, it has been shown to reduce inflammation and oxidative stress, which are known to contribute to the development and progression of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of N-(1-(furan-2-carbonyl)indolin-6-yl)-3,4,5-trimethoxybenzamide is its high potency against cancer cells. It has been found to exhibit anti-proliferative activity at nanomolar concentrations, making it a promising candidate for cancer therapy. However, one of the limitations of this compound is its poor solubility in water, which can make it challenging to administer in vivo.
Orientations Futures
There are several future directions for the research on N-(1-(furan-2-carbonyl)indolin-6-yl)-3,4,5-trimethoxybenzamide. One of the potential areas of application is in combination therapy with other anti-cancer drugs. It has been found to synergize with various chemotherapeutic agents, making it a promising candidate for combination therapy. Additionally, further studies are needed to explore the potential applications of this compound in other diseases, such as neurodegenerative disorders and cardiovascular diseases.
Conclusion:
In conclusion, N-(1-(furan-2-carbonyl)indolin-6-yl)-3,4,5-trimethoxybenzamide is a promising compound that has shown significant potential in cancer treatment. Its high potency against cancer cells, ability to induce apoptosis, and impact on various biochemical and physiological processes make it a promising candidate for cancer therapy. Further research is needed to explore its potential applications in other diseases and to overcome its limitations.
Applications De Recherche Scientifique
N-(1-(furan-2-carbonyl)indolin-6-yl)-3,4,5-trimethoxybenzamide has been extensively studied for its potential applications in cancer treatment. It has been found to exhibit anti-proliferative activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, it has been shown to induce apoptosis in cancer cells, making it a promising candidate for cancer therapy.
Propriétés
IUPAC Name |
N-[1-(furan-2-carbonyl)-2,3-dihydroindol-6-yl]-3,4,5-trimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O6/c1-28-19-11-15(12-20(29-2)21(19)30-3)22(26)24-16-7-6-14-8-9-25(17(14)13-16)23(27)18-5-4-10-31-18/h4-7,10-13H,8-9H2,1-3H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMPAPYUXDVURLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC3=C(CCN3C(=O)C4=CC=CO4)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(furan-2-carbonyl)indolin-6-yl)-3,4,5-trimethoxybenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(Benzo[d][1,3]dioxol-5-yloxy)-1-(4-(6-(o-tolyl)pyridazin-3-yl)piperazin-1-yl)ethanone](/img/structure/B3202852.png)

![N-(4-bromo-3-methylphenyl)-2-{[2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetamide](/img/structure/B3202860.png)
![N-(4-bromo-3-methylphenyl)-2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide](/img/structure/B3202866.png)




![N-cyclohexyl-2-((3-(4-ethoxyphenyl)-6-methyl-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B3202914.png)




![N-(2-methoxyphenyl)-2,4-dioxo-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-8-carboxamide](/img/structure/B3202946.png)